molecular formula C13H8Cl2F2N2O3 B588261 Roflumilast Impurity E CAS No. 1391052-76-8

Roflumilast Impurity E

Numéro de catalogue B588261
Numéro CAS: 1391052-76-8
Poids moléculaire: 349.115
Clé InChI: GZHTYXYJBZYTEV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Roflumilast Impurity E is an impurity of Roflumilast . Roflumilast is a selective and long-acting inhibitor of the enzyme PDE-4 . The IC50 value of Roflumilast is 0.8 nM .


Molecular Structure Analysis

The molecular weight of Roflumilast Impurity E is 349.12 . Its molecular formula is C13H8Cl2F2N2O3 . Further structural analysis would require more specific data or experimental results.


Physical And Chemical Properties Analysis

The DSC curve of Roflumilast showed a sharp endothermic melting peak at 160.43 °C . More specific physical and chemical properties of Roflumilast Impurity E are not available in the search results.

Applications De Recherche Scientifique

Synthesis and Characterization

  • Roflumilast Impurity E has been synthesized and characterized to understand its structure and properties. This process involved synthesis from 4-difluoromethoxy-3-hydroxybenzaldehyde and characterization using techniques like 1H NMR, 13C NMR, and HPLC–MS (Sun et al., 2013). Similar methods were used in another study to verify the structure of an impurity in crude synthesized roflumilast (Lin et al., 2013).

Study of Impurities in Roflumilast Synthesis

  • Research has been conducted to design and synthesize impurities introduced by 4-amine-3,5-dichloropyridine in roflumilast, which provided valuable reference for studying impurities in the drug (Xing-yu, 2015).

Mechanism of Anti-Inflammatory Effects

  • Studies on the parent drug, roflumilast, have shown it to be an effective anti-inflammatory agent. It inhibits NO, tumor necrosis factor (TNF)-α, and interleukin (IL)-1β production in macrophages, potentially providing insights into the effects of its impurities (Kwak et al., 2005).

Pharmacokinetics and Safety

  • Research has been done on the pharmacokinetics and safety of roflumilast and its metabolites. Understanding these aspects of the parent drug can indirectly inform research on its impurities (Neville et al., 2008).

Effects on Asthma and COPD

  • Roflumilast, as a PDE4 inhibitor, has been shown to have potential therapeutic effects on asthma and COPD, which could be relevant to the understanding of its impurities (Bardin et al., 2015).

Mécanisme D'action

Target of Action

Roflumilast Impurity E is an impurity of Roflumilast . Roflumilast is a highly selective inhibitor of the enzyme phosphodiesterase-4 (PDE4) . PDE4 is a major cyclic-3’,5′-adenosinemonophosphate (cyclic AMP, cAMP)-metabolizing enzyme expressed on nearly all immune and pro-inflammatory cells, in addition to structural cells like those of the smooth muscle or epithelium .

Mode of Action

Roflumilast and its active metabolite (roflumilast N-oxide) inhibit PDE4 . This inhibition of PDE4, a major cyclic AMP metabolizing enzyme, leads to the accumulation of intracellular cyclic AMP . The resultant increase in intracellular cAMP induced by roflumilast’s inhibition of PDE4 is thought to mediate its disease-modifying effects .

Biochemical Pathways

The inhibition of PDE4 by Roflumilast leads to an increase in intracellular cAMP . This increase in cAMP can affect various biochemical pathways. For instance, it has been suggested that the PKA-CREB-BDNF signaling pathway might be involved in the action of Roflumilast . .

Pharmacokinetics

The pharmacokinetics of Roflumilast have been studied . It was found that the bioavailability of Roflumilast cream 0.3% after topical administration was 1.5% . The plasma concentration-time curve was flat, with a peak-to-trough ratio of 1.2 . Roflumilast N-oxide concentrations were eightfold higher than Roflumilast concentrations . The terminal half-life in adult patients was 4.0 days for Roflumilast and 4.6 days for Roflumilast N-oxide following the last dose administered . Steady state was reached by Day 15 . .

Result of Action

The result of Roflumilast’s action is thought to be disease-modifying effects . It is indicated to decrease the risk of exacerbations in patients with severe chronic obstructive pulmonary disease (COPD) and to treat plaque psoriasis . .

Action Environment

The action of Roflumilast can be influenced by environmental factors . For instance, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 0.03, which means that the use of Roflumilast is predicted to present an insignificant risk to the environment . .

Propriétés

IUPAC Name

N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2F2N2O3/c14-7-4-18-5-8(15)11(7)19-12(21)6-1-2-10(9(20)3-6)22-13(16)17/h1-5,13,20H,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHTYXYJBZYTEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=C(C=NC=C2Cl)Cl)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301162357
Record name N-(3,5-Dichloro-4-pyridinyl)-4-(difluoromethoxy)-3-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301162357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Roflumilast Impurity E

CAS RN

1391052-76-8
Record name N-(3,5-Dichloro-4-pyridinyl)-4-(difluoromethoxy)-3-hydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1391052-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,5-Dichloro-4-pyridinyl)-4-(difluoromethoxy)-3-hydroxybenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(3,5-Dichloro-4-pyridinyl)-4-(difluoromethoxy)-3-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301162357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3,5-DICHLORO-4-PYRIDINYL)-4-(DIFLUOROMETHOXY)-3-HYDROXYBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RXV4ND32V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Roflumilast Impurity E
Reactant of Route 2
Reactant of Route 2
Roflumilast Impurity E
Reactant of Route 3
Reactant of Route 3
Roflumilast Impurity E
Reactant of Route 4
Roflumilast Impurity E
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Roflumilast Impurity E
Reactant of Route 6
Reactant of Route 6
Roflumilast Impurity E

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.